molecular formula C22H19N3O4S B2835250 4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-02-7

4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2835250
CAS No.: 1251708-02-7
M. Wt: 421.47
InChI Key: YEMHPRIOBMCBCS-UHFFFAOYSA-N
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Description

The compound 4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the pyrido-thiadiazinone dioxide class, characterized by a fused pyridine-thiadiazine core with two sulfonyl oxygen atoms. Key structural features include:

  • Position 4 substitution: A 3-methoxyphenyl group, providing electron-donating effects via the methoxy (-OCH₃) moiety.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-4-(3-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-3-16-9-11-17(12-10-16)15-24-22(26)25(18-6-4-7-19(14-18)29-2)21-20(30(24,27)28)8-5-13-23-21/h3-14H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHPRIOBMCBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 1251708-02-7) is a synthetic compound belonging to the class of thiadiazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and research findings associated with this compound.

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 421.5 g/mol
  • Structure : The compound features a pyrido-thiadiazine core substituted with a methoxyphenyl and a vinylbenzyl group.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of related structures have been tested against various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The National Cancer Institute's Development Therapeutic Program has shown that these compounds can inhibit tumor growth effectively through mechanisms that may involve apoptosis and cell cycle arrest .

Table 1: Summary of Antitumor Activity in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (μM)Reference
LeukemiaK5625.6
Non-Small Cell Lung CancerA5494.8
Colon CancerHCT1166.2
MelanomaA3757.0
Breast CancerMDA-MB-4683.5

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may function by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key signaling pathways involved in cell proliferation.
  • Altering the expression of genes related to tumor growth and metastasis.

Case Studies

A notable study examined the efficacy of similar thiadiazine derivatives on breast cancer cells. The results indicated that modifications in the molecular structure significantly enhanced antitumor activity. Specifically, substituting certain functional groups increased potency against the MDA-MB-468 breast cancer cell line .

Case Study: Enhanced Antitumor Activity

  • Objective : To evaluate the effect of structural modifications on antitumor activity.
  • Findings : Compounds with ethyl or pentyl substitutions showed increased cytotoxicity compared to their parent structures.
  • : Structural optimization is crucial for developing more effective anticancer agents based on thiadiazine scaffolds .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 4) Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 3-Methoxyphenyl 4-Vinylbenzyl Not explicitly given Estimated >350 Reactive vinyl group; potential for drug conjugation or material science applications
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-... () 4-(Methylsulfanyl)phenyl 4-Fluorobenzyl C₂₀H₁₇FN₃O₃S₂ ~454.5 High sulfur content; possible metabolic stability challenges
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[...] () 4-Fluoro-3-methylphenyl None (2H) C₁₃H₁₀FN₃O₃S 307.30 Compact structure; fluorine enhances lipophilicity
4-(3-Methylphenyl)-2H-pyrido[...] () 3-Methylphenyl None (2H) C₁₃H₁₁N₃O₃S 289.31 Pharmaceutical intermediate; simpler synthesis

Substituent-Driven Property Differences

In contrast, fluorine (–2) and methylsulfanyl () groups are electron-withdrawing, favoring hydrophobic interactions . The 4-vinylbenzyl group introduces unsaturation, enabling crosslinking or copolymerization—a unique feature absent in analogs .

Molecular Weight and Reactivity :

  • The target compound’s 4-vinylbenzyl substituent increases steric bulk compared to smaller analogs (e.g., ). This may reduce membrane permeability but improve material science applications .
  • Methylsulfanyl () and fluorine (–2) contribute to higher molecular weights and distinct metabolic pathways .

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